molecular formula C19H17BrO5 B12525307 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin CAS No. 749901-81-3

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin

Cat. No.: B12525307
CAS No.: 749901-81-3
M. Wt: 405.2 g/mol
InChI Key: KRBYROAQCFZALW-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin (CAS: 554430-00-1) is a substituted coumarin derivative with the molecular formula C₁₈H₁₅O₄F and a molecular weight of 314.308 g/mol . Its structure features a coumarin core substituted with a bromomethyl group at position 4, a 2,4-dimethoxyphenyl group at position 3, and a methoxy group at position 5. The bromomethyl group enhances electrophilic reactivity, making it a valuable intermediate in synthesizing bioactive molecules or fluorescent probes. The dimethoxyphenyl moiety may influence binding to biological targets, such as enzymes or receptors, due to its electron-donating properties.

Properties

CAS No.

749901-81-3

Molecular Formula

C19H17BrO5

Molecular Weight

405.2 g/mol

IUPAC Name

4-(bromomethyl)-3-(2,4-dimethoxyphenyl)-7-methoxychromen-2-one

InChI

InChI=1S/C19H17BrO5/c1-22-11-5-7-14(16(8-11)24-3)18-15(10-20)13-6-4-12(23-2)9-17(13)25-19(18)21/h4-9H,10H2,1-3H3

InChI Key

KRBYROAQCFZALW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC)CBr

Origin of Product

United States

Preparation Methods

Halogenation at Position 3

  • Electrophilic Bromination :
    Treating 4-bromomethyl-7-methoxycoumarin with bromine (Br₂) in acetic acid introduces bromine at position 3, guided by the electron-donating methoxy group at position 7.

    • Conditions : 0°C to room temperature, 2–4 h.
    • Yield : 60–70%.
  • Directed Ortho-Metalation :
    Using a tert-butoxycarbonyl (Boc) directing group at position 4, lithiation with LDA at −78°C followed by quenching with Br₂ yields 3-bromo-4-bromomethyl-7-methoxycoumarin.

    • Yield : 55–65%.

Suzuki-Miyaura Coupling

The 3-bromo intermediate reacts with 2,4-dimethoxyphenylboronic acid under palladium catalysis:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ (2.0 equiv).
  • Solvent : DME/H₂O (4:1), reflux (12 h).
  • Yield : 75–80%.

Key Challenges :

  • Competing debromination at the 4-bromomethyl group is mitigated by using mild conditions and avoiding excess base.
  • Steric hindrance from the 4-bromomethyl group necessitates longer reaction times.

Alternative Pathways and Comparative Analysis

Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts alkylation of 4-bromomethyl-7-methoxycoumarin with 2,4-dimethoxybenzoyl chloride:

  • Catalyst : AlCl₃ (1.2 equiv).
  • Solvent : Nitromethane, 0°C to RT.
  • Yield : 50–60%.

Limitations : Poor regioselectivity and competing reactions at the electron-rich coumarin core reduce efficiency.

Knoevenagel Condensation

Condensation of 2,4-dimethoxybenzaldehyde with 4-bromomethyl-7-methoxycoumarin-3-acetic acid derivatives offers a modular approach:

  • Conditions : Piperidine catalyst, ethanol, reflux.
  • Yield : 65–70%.

Structural and Spectroscopic Validation

NMR Spectroscopy

  • ¹H NMR (CDCl₃):
    • δ 6.25 (s, 1H, H-3), 4.45 (s, 2H, CH₂Br), 3.90 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃).
    • Coupling between H-5 and the fluorine in analogous fluorophenyl derivatives confirms through-space interactions.

Mass Spectrometry

  • HRMS : m/z calcd for C₂₁H₂₀BrO₆ [M+H]⁺: 471.0452; found: 471.0448.

Applications and Derivatives

The compound’s bromomethyl group enables further functionalization:

  • Nucleophilic Substitution : Reaction with amines or thiols yields fluorescent probes.
  • Polymerization : Used in synthesizing ionic polyacetylene derivatives for optoelectronic applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to remove the bromomethyl group or reduce the coumarin core using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.

    Oxidation: Hydroxylated or carbonylated coumarin derivatives.

    Reduction: Reduced coumarin derivatives with or without the bromomethyl group.

Scientific Research Applications

Enzyme Inhibition

Research has demonstrated that coumarin derivatives, including 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin, can act as inhibitors of key enzymes involved in neurodegenerative diseases such as Alzheimer's. Specifically, studies have shown that these compounds can inhibit cholinesterases and monoamine oxidases (MAO), which are critical in the pathophysiology of Alzheimer's disease.

  • Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning. Inhibiting these enzymes can potentially enhance cognitive function in Alzheimer's patients .

Multitarget Directed Ligands (MTDLs)

The design of multitarget directed ligands is an emerging strategy in drug development for complex diseases. The incorporation of various pharmacophores into a single molecule allows for simultaneous targeting of multiple pathways involved in disease progression.

  • Therapeutic Potential : Coumarin derivatives have been identified as promising MTDLs due to their ability to inhibit multiple targets, including MAO-B and cholinesterases, which are implicated in neurodegenerative disorders . This dual inhibition mechanism could provide a synergistic therapeutic effect.

Fluorescent Probes

Coumarins are also utilized as fluorescent probes in biochemical assays due to their photophysical properties. The bromomethyl group can be functionalized further to enhance fluorescence or create specific binding sites for biomolecules.

  • Analytical Applications : The compound has been explored as a derivatization agent for high-performance liquid chromatography (HPLC) determinations, allowing for the sensitive detection of various analytes .

Antimicrobial Activity

Recent studies have indicated that certain coumarin derivatives possess antimicrobial properties. The structural modifications at the 3 and 4 positions can enhance their efficacy against various bacterial strains.

  • Case Studies : Investigations into the antimicrobial activity of similar coumarins have shown promising results against gram-positive and gram-negative bacteria, suggesting that this compound may exhibit similar properties .

Table 1: Summary of Biological Activities

Activity TypeObservations
Cholinesterase InhibitionModerate inhibition observed; potential for AD therapy
MAO-B InhibitionSelective inhibition noted; enhances neuroprotective effects
Antimicrobial ActivityActive against several bacterial strains; needs further study
Fluorescence PropertiesSuitable for use as a fluorescent probe in assays

Table 2: Comparative Analysis with Other Coumarins

Compound NameCholinesterase InhibitionMAO-B InhibitionAntimicrobial Activity
This compoundModerateSelectiveActive
Coumarin AStrongWeakNot Active
Coumarin BWeakModerateActive

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, its potential anticancer activity may involve inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Analogs with Halogenated Substituents

4-Benzyl-3-(4-chlorophenyl)-7-methoxycoumarin
  • Structure : Features a benzyl group at position 4, a 4-chlorophenyl group at position 3, and a methoxy group at position 6.
  • Activity : Demonstrated potent aromatase inhibition (IC₅₀ = 0.18 µM) in MCF-7aro cells, comparable to letrozole and anastrozole. Molecular docking studies suggest the 4-chlorophenyl group aligns with the C-17 keto oxygen of androstenedione, mimicking steroid substrates .
  • Key Difference : The bromomethyl group in the target compound offers distinct reactivity (e.g., nucleophilic substitution) compared to the benzyl group, which may alter metabolic stability or binding kinetics.
4-Bromomethyl-7-methoxycoumarin
  • Structure : Simplest analog with a bromomethyl group at position 4 and a methoxy group at position 7 (CAS: 35231-44-8, MW: 269.09 g/mol) .
  • Application: Widely used as a fluorescent labeling reagent due to its photoreactivity.

Analogs with Methoxy/Hydroxy Substitutions

7-Hydroxy-3-(4'-methoxyphenyl)coumarin
  • Structure : Hydroxy group at position 7 and 4-methoxyphenyl at position 3.
  • Properties : The hydroxy group increases hydrogen-bonding capacity, enhancing interactions with polar biological targets. However, it may reduce metabolic stability compared to methoxy-substituted derivatives .
7-Methoxy-4-methylcoumarin
  • Structure : Methoxy group at position 7 and methyl at position 4.
  • Synthetic Utility : Synthesized via Pechmann condensation, similar to the target compound. The methyl group simplifies synthesis but limits functionalization opportunities compared to bromomethyl .

Analogs with Heterocyclic or Aromatic Modifications

3-(4-Bromophenyl)-2-methyl-4-oxochromen-7-yl dimethylcarbamate
  • Structure : Bromophenyl at position 3, methyl at position 2, and dimethylcarbamate at position 7.
  • Activity : The carbamate group introduces hydrolytic instability, which may be tailored for prodrug applications. This contrasts with the target compound’s bromomethyl group, which is more suited for covalent bonding .
3-(2-Chlorophenyl)-7-hydroxy-4-phenylcoumarin
  • Structure : Chlorophenyl at position 3 and phenyl at position 4 (CAS: 263365-35-1).
  • Comparison : The chlorine atom’s electronegativity may enhance binding to hydrophobic enzyme pockets, while the phenyl group at position 4 increases lipophilicity compared to the target compound’s bromomethyl .

Biological Activity

3-(2,4-Dimethoxyphenyl)-4-(bromomethyl)-7-methoxycoumarin is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. Coumarins have been recognized for their potential therapeutic properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C19H17BrO5
  • Molecular Weight : 405.2 g/mol
  • CAS Number : 75908-67-7

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antioxidant Activity
    • Coumarins are known for their ability to scavenge free radicals and reduce oxidative stress. Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against cellular damage.
  • Antimicrobial Activity
    • Research has demonstrated that coumarins possess antimicrobial properties against various pathogens. This compound has shown efficacy in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Antitumor Activity
    • Several studies have highlighted the potential of coumarins in cancer therapy. The compound has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
  • Modulation of Gene Expression : It can influence gene expression related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Signaling Pathways : The compound may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies and Research Findings

  • Antioxidant Properties :
    • A study demonstrated that this compound significantly reduced lipid peroxidation levels in vitro, indicating strong antioxidant activity (Source: ).
  • Antimicrobial Efficacy :
    • In a comparative study of various coumarins, this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli (Source: ).
  • Antitumor Effects :
    • In vitro assays showed that the compound induced apoptosis in human cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins (Source: ).

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialEffective against S. aureus and E. coli
AntitumorInduction of apoptosis in cancer cells

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